2-hydroxy-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,2-diphenylacetohydrazide
Overview
Description
2-hydroxy-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,2-diphenylacetohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazide group, a nitrophenyl group, and a diphenylacetohydrazide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,2-diphenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-2,2-diphenylacetic acid hydrazide and 3-(4-nitrophenyl)prop-2-en-1-al. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-hydroxy-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,2-diphenylacetohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, influencing various biochemical processes. Additionally, its nitrophenyl group can undergo enzymatic reduction, forming reactive intermediates that interact with cellular components, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
- 3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone
Uniqueness
2-hydroxy-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,2-diphenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c27-22(25-24-17-7-8-18-13-15-21(16-14-18)26(29)30)23(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-17,28H,(H,25,27)/b8-7+,24-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAHUHYRLMXRBK-IKWXZYGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC=CC3=CC=C(C=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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